molecular formula C9H11BrN2O3S B14817379 N-(2-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide CAS No. 1243361-57-0

N-(2-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14817379
CAS No.: 1243361-57-0
M. Wt: 307.17 g/mol
InChI Key: TUUHOOQSDDDRRR-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide is an organic compound that features a brominated pyridine ring with a cyclopropoxy group and a methanesulfonamide moiety

Properties

CAS No.

1243361-57-0

Molecular Formula

C9H11BrN2O3S

Molecular Weight

307.17 g/mol

IUPAC Name

N-(2-bromo-4-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H11BrN2O3S/c1-16(13,14)12-8-7(15-6-2-3-6)4-5-11-9(8)10/h4-6,12H,2-3H2,1H3

InChI Key

TUUHOOQSDDDRRR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CN=C1Br)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multiple steps, starting with the bromination of a pyridine derivative. The cyclopropoxy group is introduced through a nucleophilic substitution reaction, followed by the formation of the methanesulfonamide group via sulfonamide synthesis methods. Common reagents used in these reactions include bromine, cyclopropanol, and methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(2-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methanesulfonamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to the presence of the bromine atom and the cyclopropoxy group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in scientific research and industry .

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